1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-15(22)5-4-14(20-21)17(23)19-16(12-6-9-24-10-7-12)13-3-2-8-18-11-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUDUOOVFXJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 2034270-27-2) is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.30 g/mol. The structure includes a pyridazine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Pharmacological Properties
- Cognitive Enhancement : Preliminary studies suggest that the compound may elevate levels of cyclic guanosine monophosphate (cGMP) in the central nervous system, potentially enhancing cognitive functions. This effect has been observed in rodent models where procognitive activities were noted, indicating possible applications in treating cognitive disorders such as Alzheimer's disease .
- Neuroprotective Effects : The compound's ability to stabilize synaptic function in transgenic mouse models of amyloid precursor protein (APP) suggests neuroprotective properties. This stabilization may be crucial in mitigating neurodegeneration associated with Alzheimer's disease .
- Antimicrobial Activity : While specific data on antimicrobial activity is limited, compounds with similar structural features have demonstrated varying degrees of antibacterial and antifungal activities. Further testing is required to establish the efficacy of this compound against specific pathogens.
The mechanisms underlying the biological effects of this compound are not fully elucidated. However, its interaction with phosphodiesterase enzymes, particularly PDE9A, is noteworthy. Inhibition of PDE9A has been linked to increased cGMP levels, which may account for its cognitive-enhancing effects .
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes and critical parameters for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core followed by coupling with the pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps .
- Temperature control : Maintain between 25°C (room temperature) and reflux conditions to balance reaction rate and side-product formation .
- Catalysts : Use coupling agents like EDCl/HOBt for amide bond formation .
- Monitoring : Track intermediates via HPLC (≥95% purity threshold) and confirm structures with (e.g., δ 3.5–4.0 ppm for pyranyl methylene protons) .
Basic: How is the compound’s structural integrity validated?
Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- : Assign proton environments (e.g., pyridazine C=O at ~165 ppm) and carbon shifts .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- FT-IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm) .
Advanced: How can computational modeling optimize reaction pathways or predict bioactivity?
Answer:
- Reaction optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error cycles .
- Bioactivity prediction : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinase enzymes. Compare with analogs (e.g., pyridine-sulfonamide derivatives) to infer structure-activity relationships (SAR) .
Advanced: How should researchers address contradictory bioactivity data in literature?
Answer:
- Assay validation : Cross-test in both enzymatic (e.g., MEK inhibition) and cellular models (e.g., proliferation assays) .
- Purity assessment : Ensure ≥98% HPLC purity; trace impurities (e.g., unreacted starting materials) may skew results .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >7); use buffered solutions (pH 4–6) for aqueous studies .
- Thermal stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent carboxamide hydrolysis .
Advanced: What strategies identify biological targets or mechanisms of action?
Answer:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to suspected targets (e.g., kinases) .
- Metabolomic profiling : Use LC-MS to track downstream metabolic changes in treated cell lines .
Advanced: How to troubleshoot low yields in pyridazine-pyran coupling steps?
Answer:
- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 pyranylmethylamine:pyridazine precursor) .
- Microwave-assisted synthesis : Reduce reaction time from days to hours while improving yield by 15–20% .
- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) to minimize side reactions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
